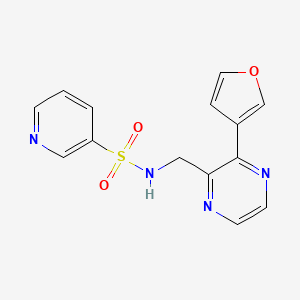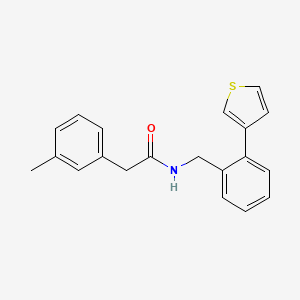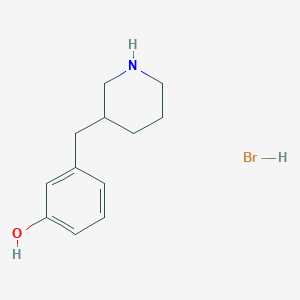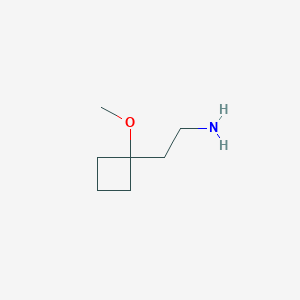![molecular formula C28H25ClN2O6 B2825940 N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 872198-82-8](/img/structure/B2825940.png)
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H25ClN2O6 and its molecular weight is 520.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Research on compounds with structures similar to the specified chemical has highlighted their intriguing structural aspects and properties. For instance, studies on amide-containing isoquinoline derivatives have elucidated their ability to form gels or crystalline solids upon treatment with different mineral acids, demonstrating the potential for designing materials with specific physical characteristics (Karmakar, Sarma, & Baruah, 2007). These findings could be relevant for the development of new materials with tailored properties for various scientific applications.
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated derivatives for their antimicrobial and anticancer activities. For example, research on quinazolinone analogues has shown significant in vitro antitumor activity, offering insights into the design of new therapeutic agents (Al-Suwaidan et al., 2016). Additionally, compounds synthesized from related chemical structures have been assessed for their antimicrobial properties, suggesting potential applications in combating bacterial infections (Desai, Shihora, & Moradia, 2007).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied, providing foundational knowledge for further research into their applications. These studies detail the synthesis routes and characterize the resulting compounds using techniques such as IR, NMR, and mass spectrometry, which are crucial for understanding the properties and potential uses of these chemicals in scientific research (Habib, Hassan, & El‐Mekabaty, 2013).
Potential Therapeutic Applications
Research on novel anilidoquinoline derivatives has explored their therapeutic efficacy against diseases like Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. Such studies indicate the potential of related compounds in developing new treatments for viral infections (Ghosh et al., 2008).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O6/c1-4-37-20-11-5-17(6-12-20)27(33)22-15-31(16-26(32)30-19-9-7-18(29)8-10-19)23-14-25(36-3)24(35-2)13-21(23)28(22)34/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMCTVFPXAPFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)

![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)


![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)
![Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2825873.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2825875.png)


